Sambutoxin
Overview
Description
Sambutoxin is a mycotoxin that can be isolated from the wheat culture of Fusarium sambucinum .
Synthesis Analysis
The total synthesis of Sambutoxin has been achieved, establishing the relative and absolute stereochemistry of the naturally occurring mycotoxin . The methodology for enantiocontrolled construction of 1,3-anti-dimethyl arrays and a novel Saegusa oxidation were featured to provide a pyridinone methide leading to the formation of the central dihydropyran ring .
Molecular Structure Analysis
Sambutoxin has a molecular formula of C28H39NO4 . Its structure was elucidated by analysis of detailed spectroscopic data, ECD spectra, chemical hydrolysis, 13C NMR calculation, and DP4+ analysis .
Chemical Reactions Analysis
Sambutoxin is involved in synthetic transformations centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short lifetimes, making their study challenging .
Physical And Chemical Properties Analysis
Sambutoxin is a light-yellow oil . It has a molecular weight of 453.6 and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
α-Glucosidase Inhibitory Activity
Sambutoxin derivatives have been found to display significant α-glucosidase inhibitory activity . This activity is better than the positive control 1-deoxynojirimycin (IC50 = 80.8 ± 0.3 μM), and the IC50 value was in the range of 12.6 ± 0.9 to 57.3 ± 1.3 μM . This makes Sambutoxin a potential candidate for the development of new antidiabetic drugs.
Respiratory Chain Inhibition
Sambutoxin, a novel toxin from Fusarium sambucinum, was found to be a potent and selective inhibitor to the electron transport between cytochromes b and cc1 of the respiratory chain in mitochondria . This unique property could be utilized in the study of mitochondrial function and the development of drugs targeting the respiratory chain.
Biosynthesis
The biosynthesis of Sambutoxin has been studied, providing valuable insights into the production of this compound . Understanding the biosynthesis of Sambutoxin could lead to the development of methods for its large-scale production, which would be beneficial for its potential therapeutic applications.
Antidiabetic Potential
Given its α-glucosidase inhibitory activity, Sambutoxin could be explored as a potential antidiabetic drug . The development of new antidiabetic drugs is of great importance due to the increasing prevalence of diabetes worldwide.
Mechanism of Action
Target of Action
Sambutoxin, a novel toxin from Fusarium sambucinum, primarily targets the respiratory chain in mitochondria . It acts as a potent and selective inhibitor to the electron transport between cytochromes b and cc1 .
Mode of Action
Sambutoxin interacts with its targets by inhibiting the electron transport between cytochromes b and cc1 of the respiratory chain in mitochondria . This interaction disrupts the normal function of the respiratory chain, leading to changes in cellular energy production.
Biochemical Pathways
The primary biochemical pathway affected by Sambutoxin is the mitochondrial respiratory chain . By inhibiting electron transport, Sambutoxin disrupts the normal flow of electrons through this pathway, which can have downstream effects on cellular energy metabolism.
Result of Action
Sambutoxin has been found to have significant effects at the molecular and cellular levels. It has been shown to induce the production of reactive oxygen species (ROS), cause DNA damage, affect mitochondrial transmembrane potential, and induce cell apoptosis . These effects could potentially contribute to its observed toxicity.
Action Environment
The action, efficacy, and stability of Sambutoxin can be influenced by various environmental factors. For instance, the production of Sambutoxin by Fusarium sambucinum may be influenced by the conditions in which the fungus is grown . Additionally, the effect of Sambutoxin on cells can be influenced by the cellular environment, including factors such as the presence of other molecules and the state of the cells . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2S,5R,6R)-6-[(E,4R,6S)-4,6-dimethyloct-2-en-2-yl]-5-methyloxan-2-yl]-4-hydroxy-5-(4-hydroxyphenyl)-1-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO4/c1-7-17(2)14-18(3)15-20(5)27-19(4)8-13-24(33-27)25-26(31)23(16-29(6)28(25)32)21-9-11-22(30)12-10-21/h9-12,15-19,24,27,30-31H,7-8,13-14H2,1-6H3/b20-15+/t17-,18+,19+,24-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYDVAOTXPELMH-SPRAOHHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)C=C(C)C1C(CCC(O1)C2=C(C(=CN(C2=O)C)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C[C@@H](C)/C=C(\C)/[C@H]1[C@@H](CC[C@H](O1)C2=C(C(=CN(C2=O)C)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100368 | |
Record name | 4-Hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sambutoxin | |
CAS RN |
160047-56-3 | |
Record name | 4-Hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160047-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sambutoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160047563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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